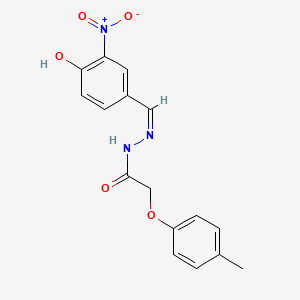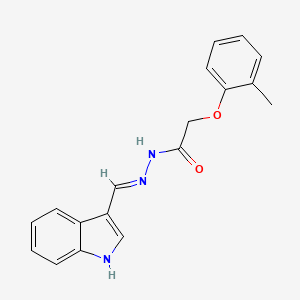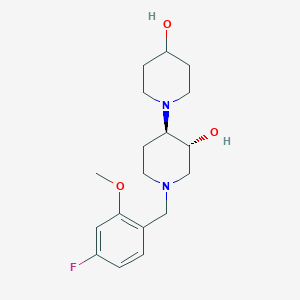
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that acts as a potent hallucinogen. It is a member of the NBOMe series of compounds, which are known for their psychedelic effects.
Mecanismo De Acción
The mechanism of action of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This results in the alteration of neural activity in various brain regions, leading to the characteristic hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine in lab experiments is its potency, which allows for the study of its effects at low concentrations. However, its high affinity for the serotonin 2A receptor may limit its use in studying other receptor systems. Additionally, its potential for inducing hallucinations may pose ethical concerns in human studies.
Direcciones Futuras
For research on (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine include the study of its effects on other receptor systems, such as the dopamine and glutamate receptors. It could also be used in the development of new treatments for psychiatric disorders, such as depression and anxiety. Furthermore, its potential as a tool for studying the neural basis of consciousness and perception could be explored in future studies.
Conclusion
In conclusion, this compound is a synthetic phenethylamine derivative that acts as a potent hallucinogen. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the effects of this compound, it has the potential to be a valuable tool in the study of the central nervous system and the development of new treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis method of (4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-bromo-2-methylphenylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized through spectroscopic analysis.
Aplicaciones Científicas De Investigación
(4-bromo-2-methylphenyl)(2,4,5-trimethoxybenzyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of many other hallucinogenic compounds, such as LSD and psilocybin.
Propiedades
IUPAC Name |
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(18)5-6-14(11)19-10-12-8-16(21-3)17(22-4)9-15(12)20-2/h5-9,19H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSGEIYFYOOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea](/img/structure/B6028213.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)
![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)



![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)
